3-Methylhex-4-en-2-ol

Catalog No.
S13587889
CAS No.
M.F
C7H14O
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylhex-4-en-2-ol

Product Name

3-Methylhex-4-en-2-ol

IUPAC Name

(E)-3-methylhex-4-en-2-ol

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-4-5-6(2)7(3)8/h4-8H,1-3H3/b5-4+

InChI Key

BQPWJGJNFLTCBK-SNAWJCMRSA-N

Canonical SMILES

CC=CC(C)C(C)O

Isomeric SMILES

C/C=C/C(C)C(C)O

3-Methylhex-4-en-2-ol is an organic compound classified as an unsaturated alcohol. Its molecular formula is C7H14OC_7H_{14}O, and it features a hydroxyl group (-OH) attached to a carbon chain that includes a double bond. The compound is characterized by its structure, which consists of a six-carbon chain with a methyl group at the third position and a double bond between the fourth and fifth carbons. This configuration contributes to its unique chemical properties and reactivity.

Typical of alkenes and alcohols. Key reactions include:

  • Hydration: The addition of water across the double bond can yield different alcohols depending on the conditions, such as Markovnikov or anti-Markovnikov addition.
  • Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes, depending on the reaction conditions.
  • Esterification: The alcohol can react with carboxylic acids to form esters, which are important in organic synthesis and industrial applications.

3-Methylhex-4-en-2-ol can be synthesized through several methods:

  • Alkylation of Alcohols: Starting from simpler alcohols, alkylation using appropriate reagents can yield 3-Methylhex-4-en-2-ol.
  • Dehydration of Alcohols: Secondary alcohols can be dehydrated under acidic conditions to form alkenes, which can then be selectively reduced to obtain the desired alcohol.
  • Grignard Reactions: The use of Grignard reagents with suitable carbonyl compounds may also provide a pathway to synthesize this compound.

3-Methylhex-4-en-2-ol finds applications in various fields:

  • Fragrance Industry: Due to its pleasant odor, it is used in perfumes and flavorings.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Potential applications in drug development due to its biological activity.

Interaction studies involving 3-Methylhex-4-en-2-ol focus on its reactivity with other chemical species. It has been noted for its ability to interact with electrophiles due to the presence of the double bond, leading to various addition reactions. Additionally, studies exploring its interactions with biological macromolecules could provide insights into its therapeutic potential.

Several compounds share structural similarities with 3-Methylhex-4-en-2-ol. Here are some notable examples:

Compound NameMolecular FormulaKey Differences
2-Methylhexan-1-olC7H16OC_7H_{16}OSaturated; lacks double bond
3-Hexen-2-olC6H12OC_6H_{12}OShorter carbon chain; different position of hydroxyl
4-Hexen-1-olC6H12OC_6H_{12}ODifferent position of double bond

Uniqueness

3-Methylhex-4-en-2-ol is unique due to its specific arrangement of functional groups and the presence of both an alkene and an alcohol within the same molecule. This dual functionality allows it to participate in diverse

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

114.104465066 g/mol

Monoisotopic Mass

114.104465066 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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